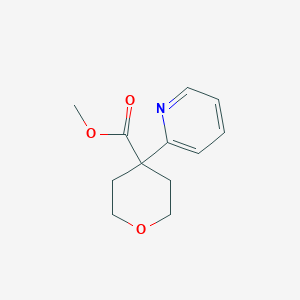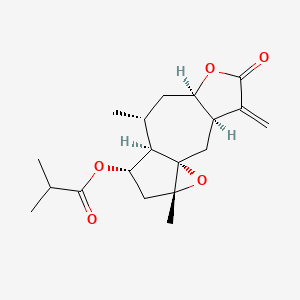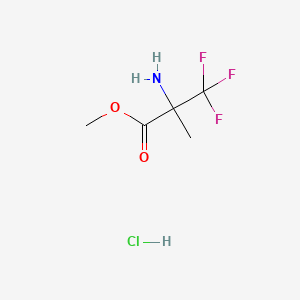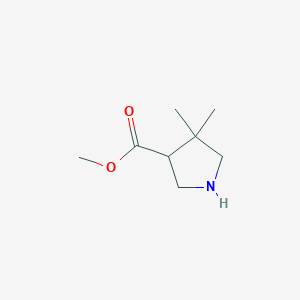
Methyl 4-(pyridin-2-yl)oxane-4-carboxylate
Overview
Description
“Methyl 4-(pyridin-2-yl)oxane-4-carboxylate” is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 . It is used in various scientific research applications.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a Diels–Alder reaction between key intermediates led to the formation of a correspondent compound, which was then converted to a carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis
The molecular structure of “Methyl 4-(pyridin-2-yl)oxane-4-carboxylate” is characterized by its chemical formula C12H15NO3 . Detailed structural analysis can be performed using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
“Methyl 4-(pyridin-2-yl)oxane-4-carboxylate” has a molecular weight of 221.25 . More detailed physical and chemical properties such as melting point, boiling point, and density can be obtained from specialized chemical databases .Scientific Research Applications
Chemical Synthesis and Scaffold Utilization Methyl 4-(pyridin-2-yl)oxane-4-carboxylate serves as a valuable scaffold for the synthesis of highly functionalized compounds. For instance, it has been used in the synthesis of diverse 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles, showcasing its versatility in chemical synthesis (Ruano, Fajardo, & Martín, 2005).
Catalysis and Organic Reactions This compound plays a role in various catalytic and organic reactions. For example, it has been involved in the phosphine-catalyzed [4 + 2] annulation reactions, leading to the formation of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
Synthesis of Novel Compounds Research indicates that methyl 4-(pyridin-2-yl)oxane-4-carboxylate is essential in synthesizing novel compounds. A study demonstrated its use in the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates, highlighting its utility in creating complex organic structures (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
Development of Organic Compounds with Potential Biological Activities The compound has been integral in synthesizing various organic molecules, some of which show potential biological activities. For instance, it has been used in the preparation of compounds like 1,5-benzodiazepine derivatives, which could have significant applications in medicinal chemistry (An, Li, An, & Wang, 2014).
Material Science and Luminescent Properties In material science, this compound has been utilized in the formation of luminescent supramolecular metallogels. A study illustrated its use in creating a luminescent healable metallogel with significant implications in materials science (McCarney et al., 2015).
Photoreactions and Chemical Modifications It has also been involved in studies focusing on photoreactions and chemical modifications. For example, research explored the atmosphere-dependent photoreaction of methyl 4-pyridinecarboxylate in methanol, revealing insights into chemical reactivity and modification processes under different conditions (Sugiyama, Yagi, Itō, & Sugimori, 1982).
Safety and Hazards
According to the safety data sheet, precautions should be taken while handling “Methyl 4-(pyridin-2-yl)oxane-4-carboxylate”. It is advised to keep the substance away from heat/sparks/open flames/hot surfaces and to use appropriate extinguishing media suitable for surrounding facilities in case of fire . In case of accidental release, it is recommended to absorb the spill with an inert material and place it in a chemical waste container .
properties
IUPAC Name |
methyl 4-pyridin-2-yloxane-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-11(14)12(5-8-16-9-6-12)10-4-2-3-7-13-10/h2-4,7H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHHVDVUMOEFNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301156489 | |
| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-(2-pyridinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301156489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1393330-50-1 | |
| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-(2-pyridinyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393330-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-(2-pyridinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301156489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3027718.png)
![tert-Butyl N-[1-(pyrazin-2-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027720.png)
![tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027723.png)
![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3027725.png)
![3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027726.png)
![1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B3027727.png)
![3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3027729.png)
![tert-Butyl N-[1-(pyridin-2-yl)piperidin-4-yl]-methylcarbamate](/img/structure/B3027730.png)

![5-[[4-(4-Hydroxy-3-propan-2-ylphenoxy)-3,5-diiodophenyl]methyl]imidazolidine-2,4-dione](/img/structure/B3027734.png)



![tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B3027741.png)